![molecular formula C14H8F3N3O2 B2746034 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione CAS No. 448230-37-3](/img/structure/B2746034.png)
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have explored the synthetic routes and chemical reactivity of compounds structurally related to 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione. For instance, the regioselective synthesis of trifluoromethylated pyrazoles through selective protection of trifluoromethyl-β-diketones showcases the versatility of such compounds in generating a wide array of heterocyclic structures, which are crucial in pharmaceutical chemistry and materials science (Lyga & Patera, 1990). Furthermore, the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone underlines the complex reactivity of these compounds, leading to the formation of new pyrazole intermediates (Montoya et al., 2007).
Applications in Sensing and Catalysis
Trifluoromethylated pyridine derivatives have been investigated for their potential applications in sensing and catalysis. A study on naphthoquinone-based chemosensors for transition metal ions, including the synthesis and characterization of compounds with significant selectivity towards Cu2+ ions, highlights the utility of pyridine derivatives in developing sensitive detection methods for metal ions (Gosavi-Mirkute et al., 2017). This research points towards potential environmental and analytical chemistry applications, where such compounds can be used for the detection and quantification of metal ions.
Material Science and Drug Development
Research on cyclic imides, including a series related to tetrahydrophthalazine diones, evaluated their role in reversing amnesia, showcasing the potential of these compounds in neurological drug development (Butler et al., 1987). Additionally, studies on the synthesis and structural characterization of pyridine and tetrazine derivatives for applications in fluorescent imaging indicate the relevance of trifluoromethylated compounds in material sciences and bioimaging technologies (Balakrishna et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione are currently unknown
Mode of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Given the use of trifluoromethylpyridines in agrochemicals and pharmaceuticals, it is likely that this compound may interact with multiple biochemical pathways .
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]-2H-phthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)8-5-6-11(18-7-8)20-13(22)10-4-2-1-3-9(10)12(21)19-20/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWISPUGLDMCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione |
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